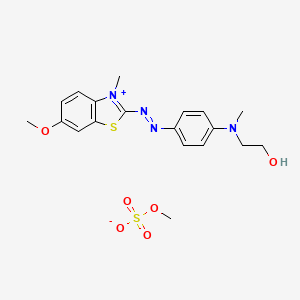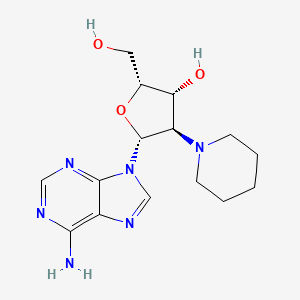
9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)-: is a synthetic compound that belongs to the purine nucleoside analog class This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the modification of the sugar moiety, and the coupling of the two components. Common reaction conditions involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine base or sugar moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or sugar moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their structure and function. This makes it a valuable tool for studying DNA and RNA processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. As a nucleoside analog, it may have antiviral or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA, such as replication and transcription. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and other enzymes critical for nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
- 9H-Purin-6-amine, 9-(2-deoxy-beta-D-ribofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-chloro-beta-D-ribofuranosyl)-
Comparison: Compared to these similar compounds, 9H-Purin-6-amine, 9-(2-deoxy-2-(1-piperidinyl)-beta-D-xylofuranosyl)- is unique due to the presence of the piperidinyl group on the sugar moiety. This modification can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. For example, the piperidinyl group may enhance the compound’s stability or alter its interaction with biological targets, making it a more potent or selective agent in certain applications.
Eigenschaften
CAS-Nummer |
134934-91-1 |
|---|---|
Molekularformel |
C15H22N6O3 |
Molekulargewicht |
334.37 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-piperidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C15H22N6O3/c16-13-10-14(18-7-17-13)21(8-19-10)15-11(12(23)9(6-22)24-15)20-4-2-1-3-5-20/h7-9,11-12,15,22-23H,1-6H2,(H2,16,17,18)/t9-,11-,12+,15-/m1/s1 |
InChI-Schlüssel |
RLLXRWUSUDCYKT-ADGXKJENSA-N |
Isomerische SMILES |
C1CCN(CC1)[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Kanonische SMILES |
C1CCN(CC1)C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


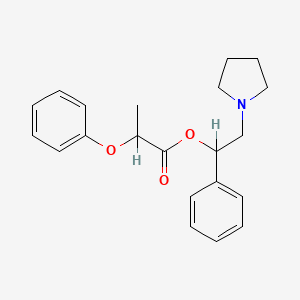
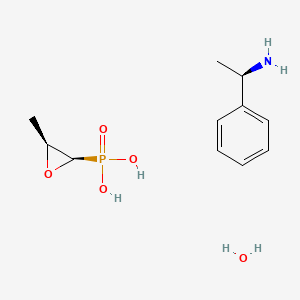
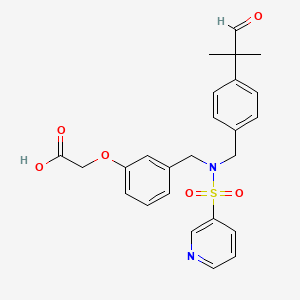

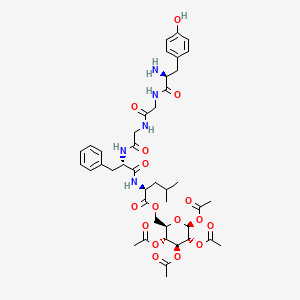

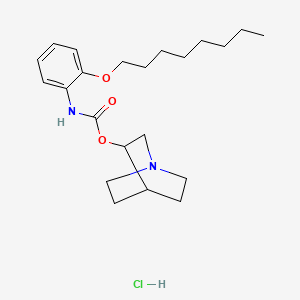
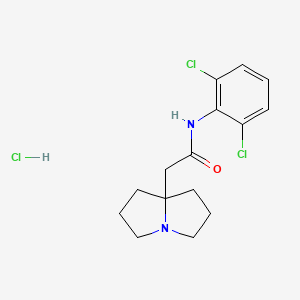

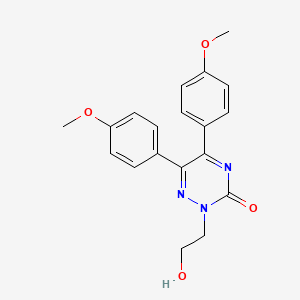
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
